Alverine

Beschreibung

This compound is a smooth muscle relaxant used to relieve cramps or spasms of the stomach and intestines. It is therefore useful in treating irritable bowel syndrome (IBS) and similar conditions. It can also be used to help relieve period pain.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for gastrointestinal disease and has 1 investigational indication.

See also: this compound Citrate (active moiety of).

Eigenschaften

IUPAC Name |

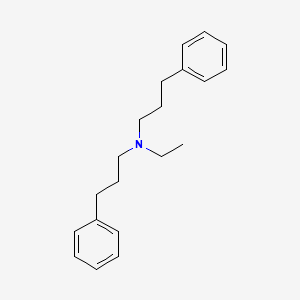

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20/h3-8,11-14H,2,9-10,15-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFXAOWNKLFJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5560-59-8 (citrate), 5982-87-6 (hydrochloride) | |

| Record name | Alverine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048557 | |

| Record name | Alverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

165-168 °C @ 0.3 MM HG | |

| Record name | Alverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01616 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALVERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SIRUP; SOL IN WATER /HYDROCHLORIDE/, FREELY SOL IN WATER; CRYSTALS /CITRATE/, SLIGHTLY SOL IN CHLOROFORM; SOL IN DIL ACIDS; SPARINGLY SOL IN ALC; VERY SLIGHTLY SOL IN ETHER; SWEET ODOR & SLIGHTLY BITTER TASTE /CITRATE/, 9.60e-04 g/L | |

| Record name | ALVERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

LIQUID | |

CAS No. |

150-59-4 | |

| Record name | Alverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alverine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01616 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46TIR1560O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALVERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Alverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01616 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Alverine's Mechanism of Action on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine is a musculotropic antispasmodic agent that exerts its effects directly on smooth muscle, leading to relaxation and the alleviation of spasms. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways that regulate smooth muscle contractility. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on smooth muscle, with a focus on its interactions with ion channels, receptor signaling, and downstream effector proteins. Quantitative data from key experimental findings are summarized, and detailed methodologies for reproducing these experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of this compound's pharmacological profile.

Introduction

Smooth muscle contraction is a tightly regulated process initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). This increase can be triggered by various stimuli, including neurotransmitters, hormones, and mechanical stretch, which lead to the influx of extracellular Ca²⁺ through voltage-gated L-type Ca²⁺ channels and the release of Ca²⁺ from intracellular stores such as the sarcoplasmic reticulum. The elevated [Ca²⁺]i binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin II, leading to cross-bridge cycling and muscle contraction.

Relaxation of smooth muscle occurs when [Ca²⁺]i levels decrease, leading to the inactivation of MLCK. Additionally, myosin light chain phosphatase (MLCP) dephosphorylates the myosin light chain, causing dissociation of the cross-bridges and muscle relaxation. The activity of MLCP is a key regulatory point, and its inhibition by pathways such as the RhoA/Rho kinase (ROCK) pathway leads to a state of calcium sensitization, where smooth muscle can maintain contraction even at low [Ca²⁺]i.

This compound citrate is a widely used antispasmodic drug for the treatment of functional gastrointestinal disorders, such as irritable bowel syndrome (IBS), by directly targeting smooth muscle cells to relieve spasms[1][2]. This guide delves into the specific molecular interactions and signaling cascades affected by this compound.

Core Mechanisms of Action

This compound's primary effect on smooth muscle is relaxation, which it achieves through a combination of mechanisms:

-

Modulation of Calcium Channels: this compound has a complex and paradoxical effect on L-type Ca²⁺ channels. While it can inhibit the inactivation of these channels, potentially increasing Ca²⁺ influx during spontaneous action potentials, it also suppresses evoked contractions (e.g., those induced by high potassium or acetylcholine) with minimal impact on the associated rise in intracellular calcium[3][4]. This suggests that this compound may reduce the sensitivity of the contractile machinery to calcium[3].

-

5-HT1A Receptor Antagonism: this compound acts as a selective antagonist of the 5-HT1A receptor[5]. In the context of smooth muscle, particularly in the gastrointestinal tract, serotonin (5-HT) can modulate motility. By blocking the 5-HT1A receptor, which is coupled to inhibitory G proteins (Gi/o), this compound can interfere with serotonin-mediated signaling pathways that may contribute to smooth muscle contraction[6][7].

-

Potential Inhibition of the RhoA/Rho Kinase (ROCK) Pathway: The observation that this compound suppresses evoked contractions without significantly affecting intracellular calcium levels is strikingly similar to the effects of known Rho kinase inhibitors like Y-27632[3][4]. The ROCK pathway plays a crucial role in calcium sensitization by inhibiting MLCP. By potentially inhibiting this pathway, this compound would promote MLCP activity, leading to dephosphorylation of the myosin light chain and subsequent smooth muscle relaxation.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from in vitro studies investigating the effects of this compound on smooth muscle.

Table 1: Effect of this compound on Spontaneous Activity in Guinea-Pig Detrusor Smooth Muscle [3]

| Parameter | Control | This compound (10 µM) | P-value |

| Contraction Frequency (min⁻¹) | 10.8 ± 4.4 | 15.3 ± 5.4 | <0.05 |

| Contraction Amplitude (mN) | 0.85 ± 0.15 | 1.43 ± 0.32 | <0.05 |

| Ca²⁺ Transient Frequency (min⁻¹) | 11.3 ± 3.6 | 18.1 ± 3.3 | <0.05 |

| Ca²⁺ Transient Amplitude (R₃₄₀/₃₈₀) | 0.13 ± 0.04 | 0.16 ± 0.04 | <0.05 |

Table 2: Effect of this compound on Evoked Contractions and Intracellular Calcium in Guinea-Pig Detrusor Smooth Muscle [3]

| Condition | Response | Control | This compound (10 µM) |

| High K⁺ (40 mM) | Contraction | Biphasic contraction | Suppressed |

| Δ[Ca²⁺]i (R₃₄₀/₃₈₀, initial) | 0.26 ± 0.08 | 0.24 ± 0.07 | |

| Δ[Ca²⁺]i (R₃₄₀/₃₈₀, sustained) | 0.19 ± 0.065 | 0.17 ± 0.057 | |

| Acetylcholine (10 µM) | Contraction | Sustained contraction | Suppressed |

| Δ[Ca²⁺]i | Not significantly suppressed | Not significantly suppressed |

Table 3: this compound Receptor Binding Affinity

| Receptor | Parameter | Value | Reference |

| 5-HT1A | IC₅₀ | 101 nM | [5] |

Experimental Protocols

Measurement of Smooth Muscle Contraction in Isolated Tissue Bath

This protocol is adapted from standard methods for assessing the contractility of isolated smooth muscle strips[3].

Objective: To measure the effect of this compound on spontaneous and agonist-induced contractions of smooth muscle.

Materials:

-

Isolated smooth muscle tissue (e.g., guinea-pig detrusor or ileum)

-

Physiological Salt Solution (PSS), composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11. Gassed with 95% O₂ / 5% CO₂.

-

This compound citrate stock solution

-

Agonists (e.g., acetylcholine, KCl)

-

Isolated tissue bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Dissect smooth muscle strips (approximately 10 mm in length and 2-3 mm in width) and mount them in the tissue baths containing PSS at 37°C, bubbled with 95% O₂ / 5% CO₂.

-

Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Record baseline spontaneous contractions.

-

To study the effect on spontaneous contractions, add this compound cumulatively to the bath and record the changes in frequency and amplitude.

-

To study the effect on evoked contractions, first induce a stable contraction with an agonist (e.g., 60 mM KCl or 10 µM acetylcholine).

-

Once a stable contraction is achieved, add this compound in a cumulative manner to obtain a dose-response curve.

-

Data are expressed as a percentage of the maximal contraction induced by the agonist.

Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM

This protocol is a standard method for ratiometric calcium imaging in isolated smooth muscle cells or tissue strips[3].

Objective: To measure changes in intracellular calcium concentration in response to this compound and other stimuli.

Materials:

-

Isolated smooth muscle cells or small tissue strips

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

-

Image analysis software

Procedure:

-

Load the smooth muscle cells or tissue with 5-10 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 60-90 minutes at room temperature in the dark.

-

Wash the preparation with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for at least 30 minutes.

-

Mount the preparation on the stage of the fluorescence microscope.

-

Perfuse with HBSS at 37°C and record baseline fluorescence by alternating excitation between 340 nm and 380 nm.

-

To assess the effect of this compound, introduce it into the perfusion solution and record the changes in the 340/380 nm fluorescence ratio.

-

Agonists can be added to the perfusion to study this compound's effect on evoked calcium signals.

-

The 340/380 nm ratio is proportional to the intracellular calcium concentration.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's mechanism of action.

This compound's Dual Effect on Calcium Homeostasis and Contractility

Caption: this compound's paradoxical modulation of smooth muscle contractility.

This compound's Antagonism of the 5-HT1A Receptor Pathway

Caption: this compound's antagonism of the 5-HT1A receptor signaling pathway.

Proposed Mechanism of this compound via Rho Kinase Inhibition

References

- 1. Gα Protein Signaling Bias at Serotonin 1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural determinants of G protein subtype selectivity at the serotonin receptor 5-HT1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serotonin - Wikipedia [en.wikipedia.org]

- 7. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Alverine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine is a synthetic papaverine derivative recognized for its efficacy as a smooth muscle relaxant.[1][][3] It is primarily indicated for the symptomatic relief of functional gastrointestinal disorders such as irritable bowel syndrome (IBS) and diverticular disease.[4][5][6][7] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological properties of this compound. Detailed experimental protocols, quantitative data, and visual diagrams of its synthesis and signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug development.

Discovery and Development

This compound citrate, a selective smooth muscle relaxant, was first listed in Britain in 1996.[3] It was developed by Norgine, a UK-based pharmaceutical company.[3] A combination of this compound citrate and simethicone was first authorized for marketing on June 3, 2014, with the marketing authorization holder being Dr. Reddy's Laboratories (UK) Ltd.[4] this compound is used to alleviate muscle spasms in the gut associated with conditions like irritable bowel syndrome and diverticular disease.[4][5][6] It also relaxes the smooth muscle of the uterus, making it useful for treating painful menstruation (dysmenorrhea).[4][5]

Chemical Synthesis of this compound

Several synthetic routes for this compound have been reported. The following sections detail some of the common methodologies.

Synthesis from Phenylpropanol

One common method involves the use of phenylpropanol as a starting material.[1][4][8] The process includes bromination, reaction with ethylamine, and a final reaction with 3-phenyl bromopropane.[1]

Experimental Protocol:

-

Bromination of Phenylpropanol: Phenylpropanol is brominated using sodium bromide in concentrated sulfuric acid under reflux conditions to yield (3-bromopropyl)benzene.[4]

-

Formation of N-ethyl-3-phenylpropan-1-amine: The resulting (3-bromopropyl)benzene is then reacted with ethylamine in an ice bath to produce N-ethyl-3-phenylpropan-1-amine.[4]

-

Final Synthesis of this compound: This intermediate is reacted again with (3-bromopropyl)benzene in an alkaline medium, achieved with sodium hydroxide, to yield the final product, this compound.[4]

-

Formation of this compound Citrate: The synthesized this compound is then reacted with citric acid to form this compound citrate.[1]

Synthesis from (E)-1,3-dichloropropene

An alternative synthesis route starts with (E)-1,3-dichloropropene.[4]

Experimental Protocol:

-

(E)-1,3-dichloropropene is reacted with ethylamine hydrochloride and potassium carbonate in anhydrous acetonitrile. This yields (2E)-3-chloro-N-[(2E)-3-chloroprop-2-en-1-yl]-N-ethylprop-2-en-1-amine.[4]

-

The chlorine atoms are substituted with phenyl groups. This is achieved through a Grignard reaction using phenylmagnesium bromide, with tris(acetylacetonato)iron(III) (Fe(acac)3) as a catalyst and tetramethylethylenediamine (TMEDA) in dry tetrahydrofuran. This step produces an unsaturated analog of this compound.[4]

-

The unsaturated analog is then hydrogenated. A palladium on carbon catalyst in alkaline ethanol is used to yield this compound.[4]

Mechanism of Action

This compound is a smooth muscle relaxant that acts through multiple pathways to exert its therapeutic effects.[4][5]

-

Direct Action on Smooth Muscle: this compound acts directly on the smooth muscle of the gut and uterus, causing it to relax.[4][5] This direct action helps to prevent the muscle spasms that cause pain in conditions like IBS and dysmenorrhea.[4][5]

-

5-HT1A Receptor Antagonism: this compound is an antagonist of the 5-HT1A receptor, which contributes to its ability to reduce rectal hypersensitivity.[4][9] By blocking this receptor, this compound can modulate the visceral pain response.[10]

-

Calcium Channel Modulation: this compound has been shown to inhibit the inactivation of L-type Ca2+ channels, which can increase Ca2+ influx during action potentials.[11][12][13] However, it also appears to suppress evoked activity by inhibiting the sensitivity of contractile proteins to Ca2+.[11][12][13]

-

Anti-inflammatory Effects: Recent studies suggest that this compound may have anti-inflammatory properties by targeting Src in the NF-κB pathway.[14] It has been shown to reduce serum levels of inflammatory factors in patients with IBS.[]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound.

Table 1: Pharmacokinetic Properties of this compound and its Active Metabolite

| Parameter | This compound | para-hydroxy-Alverine (PHA) | Reference |

| Time to Peak Plasma Concentration (Tmax) | - | 1-1.5 hours | [15] |

| Elimination Half-life | 0.8 hours | 5.7 hours | [15] |

Note: this compound is rapidly metabolized to its primary active metabolite, para-hydroxy-Alverine (PHA).[15][16]

Table 2: In Vitro Efficacy

| Target | IC50 | Reference |

| 5-HT1A Receptor | 101 nM | [10][13][17][18] |

Table 3: Clinical Trial Data for this compound Citrate/Simethicone Combination in IBS

| Outcome | This compound Citrate/Simethicone Group | Placebo Group | p-value | Reference |

| Median VAS Score for Abdominal Pain (at week 4) | 40 mm | 50 mm | 0.047 | [4][19][20] |

| Responder Rate (at week 4) | 46.8% | 34.3% | 0.01 | [4][19][20] |

Key Experimental Protocols

This section provides an overview of methodologies used in the study of this compound.

Cell Culture and Maintenance

-

RAW264.7 cells are maintained in RPMI 1640 media supplemented with 10% FBS and 100 U/mL of penicillin/streptomycin.[14]

-

HEK293 cells are cultured in DMEM media with 5% FBS and 100 U/mL of penicillin/streptomycin.[14]

-

All cells are incubated at 37°C in a 5% CO2 environment.[14]

-

A 100 mM stock solution of this compound is prepared in DMSO.[14]

Nitric Oxide (NO) Production Assay

-

RAW264.7 cells are plated in 96-well plates at a density of 1 × 10^6 cells/mL and incubated for 18 hours.[14]

-

The cells are pre-treated with varying concentrations of this compound (0 to 200 μM) for 30 minutes.[14]

-

Following pre-treatment, cells are stimulated with LPS (1 μg/mL) or poly(I:C) for the indicated times (6, 12, 18, and 24 hours).[14]

-

NO production in the supernatant is measured using Griess reagent.[14]

-

The absorbance is read at 540 nm using a microplate reader to determine the inhibitory effect of this compound on NO production.[14]

Cellular Thermal Shift Assay (CETSA)

-

HEK293T cells are transfected to overexpress Src kinase for auto-phosphorylation and activation.

-

Cells are treated with this compound in a dose-dependent manner to assess the suppression of Src and p85 phosphorylation.[14]

-

To evaluate the direct interaction between this compound and Src, CETSA is performed.[14]

-

Control and this compound-treated cells are subjected to a temperature gradient (e.g., up to 57 and 60°C).[14]

-

The degradation of Src kinase is monitored to determine if this compound binding leads to thermal stabilization of the protein.[14]

Conclusion

This compound is a well-established smooth muscle relaxant with a multifaceted mechanism of action that includes direct effects on muscle tissue, 5-HT1A receptor antagonism, and modulation of calcium channels. Its synthesis is achievable through various routes, with the method starting from phenylpropanol being a common approach. The quantitative data from both preclinical and clinical studies support its efficacy in treating functional gastrointestinal disorders. The detailed protocols and pathways presented in this guide offer a valuable resource for further research and development in this area.

References

- 1. CN101838205A - New method for preparing this compound citrate - Google Patents [patents.google.com]

- 3. CN105461569B - A kind of this compound citrate novel crystal forms and preparation method thereof - Google Patents [patents.google.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is this compound Citrate used for? [synapse.patsnap.com]

- 7. This compound | C20H27N | CID 3678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of this compound Citrate [cjph.com.cn]

- 9. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of this compound Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Citrate | 5560-59-8 | Benchchem [benchchem.com]

- 11. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Anti-Inflammatory Functions of this compound via Targeting Src in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mims.com [mims.com]

- 16. assets.hpra.ie [assets.hpra.ie]

- 17. This compound (citrate) - tcsc2694 - Taiclone [taiclone.com]

- 18. selleckchem.com [selleckchem.com]

- 19. Clinical trial: the efficacy of this compound citrate/simeticone combination on abdominal pain/discomfort in irritable bowel syndrome--a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. clinicaltrialsregister.eu [clinicaltrialsregister.eu]

Alverine's Effects on Gastrointestinal Motility: A Technical Guide

Abstract: Alverine is a musculotropic antispasmodic agent utilized in the management of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[1][2][3] Its therapeutic action is primarily attributed to direct smooth muscle relaxation in the gut.[1][2] This technical guide provides an in-depth analysis of this compound's core mechanisms of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its signaling pathways. The multifaceted mechanism, involving calcium channel modulation and serotonergic receptor antagonism, makes this compound a significant compound for researchers and professionals in gastroenterology and drug development.

Core Mechanisms of Action

This compound exerts its effects on gastrointestinal motility through several distinct, yet interconnected, mechanisms. It is not a simple anticholinergic agent but rather a direct-acting spasmolytic with a complex pharmacological profile.

Direct Myotropic Relaxation and Calcium Channel Modulation

The principal effect of this compound is the direct relaxation of gastrointestinal smooth muscle.[1][2] This is largely achieved by modulating calcium ion (Ca²⁺) homeostasis within smooth muscle cells. This compound is understood to inhibit the influx of calcium through L-type voltage-gated calcium channels.[3][4][5] Since intracellular calcium is essential for the activation of the contractile apparatus (the actin-myosin complex), this blockade prevents the excessive muscle contractions and spasms that characterize conditions like IBS.[4][6]

Some studies suggest a more complex interaction with calcium signaling. This compound may not only block calcium influx but also reduce the sensitivity of the contractile proteins to calcium, providing a dual level of control over muscle activity.[7][8][9]

Serotonergic Pathway Modulation: 5-HT1A Antagonism

Beyond its direct action on muscle cells, this compound modulates neuronal signaling in the gut. It has been identified as a selective antagonist of the 5-hydroxytryptamine receptor 1A (5-HT1A).[1][7][10][11] Serotonin (5-HT) is a critical neurotransmitter in the enteric nervous system, regulating motility and visceral sensation.[6] By acting as a 5-HT1A antagonist, this compound can reduce visceral hypersensitivity.[12][13] This is a key factor in IBS, where patients often experience pain at lower levels of intestinal distension. This antinociceptive property is linked to its ability to block serotonin-induced hyperalgesia.[12][13][14]

Paradoxical Effects on Smooth Muscle Activity

Intriguing preclinical research has revealed a paradoxical quality to this compound's action. While it suppresses evoked contractions (e.g., those induced by high potassium or acetylcholine), it has been observed to enhance spontaneous phasic activity in isolated smooth muscle preparations.[8][9][15] Studies on guinea-pig detrusor smooth muscle show that this compound can increase the frequency and amplitude of spontaneous action potentials and associated calcium transients.[8][9][16] This is thought to result from an inhibition of the inactivation of L-type calcium channels, leading to increased calcium influx during action potentials.[8][15] This dual effect—suppressing pathological, evoked spasms while potentially modulating basal rhythmic activity—highlights the complexity of its mechanism.

Anti-Inflammatory Properties

Emerging evidence also suggests that this compound may possess anti-inflammatory effects.[6] In vitro studies have shown that this compound can reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage-like cells.[17] Further research indicates it may modulate the NF-κB signaling pathway, a key regulator of inflammation.[17] While not its primary function, this anti-inflammatory action could contribute to its overall therapeutic benefit in functional bowel disorders where low-grade inflammation is often implicated.

Quantitative Efficacy Data

The effects of this compound have been quantified in both preclinical and clinical settings. The following tables summarize key data points.

Table 1: Preclinical and In Vitro Quantitative Data

| Parameter | Model System | Value/Effect | Reference |

| 5-HT1A Receptor Binding | In vitro binding assay | IC₅₀: 101 nM | [10] |

| Spontaneous Ca²⁺ Transients | Guinea-pig detrusor muscle | Frequency: Increased from 11.3 ± 3.6 min⁻¹ to 18.1 ± 3.3 min⁻¹ with 10 μM this compound. | [16] |

| Spontaneous Ca²⁺ Transients | Guinea-pig detrusor muscle | Amplitude: Increased from 0.13 ± 0.04 R₃₄₀/₃₈₀ to 0.16 ± 0.04 R₃₄₀/₃₈₀ with 10 μM this compound. | [16] |

| Spontaneous Electrical Activity | Rabbit proximal colon (in vivo) | Inhibited spike potentials without modifying slow wave frequency. | [18] |

Table 2: Clinical Efficacy Data for this compound Citrate / Simethicone (ACS) Combination in IBS

| Study Endpoint | Treatment Group | Control Group (Placebo) | Result | Reference |

| Abdominal Pain/Discomfort (VAS) | Median: 40 mm | Median: 50 mm | P = 0.047 | [5] |

| Responder Rate (Pain Relief) | 46.8% | 34.3% | OR = 1.3; P = 0.01 | [1][5] |

| Pain VAS Score Reduction (4 weeks) | Reduced from 78.4 ± 9.9 to 32.1 ± 21.0 | N/A | p < 0.001 | [19] |

| Bloating VAS Score Reduction (4 wks) | Reduced from 63.2 ± 27.2 to 22.6 ± 20.9 | N/A | p < 0.001 | [19] |

| Global Symptom Improvement | 89.1% of patients reported improvement | N/A | N/A | [19] |

Key Experimental Protocols

The mechanisms of this compound have been elucidated through various specialized experimental models.

In Vivo Assessment of Visceral Hypersensitivity (Rat Model)

This protocol is designed to evaluate the antinociceptive properties of this compound, particularly its 5-HT1A receptor antagonism.

-

Animals: Male Sprague-Dawley rats.

-

Induction of Hypersensitivity: Rectal hypersensitivity is induced by administering the serotonin precursor 5-hydroxytryptophan (5-HTP) or the selective 5-HT1A agonist 8-OH-DPAT.

-

Drug Administration: this compound citrate (e.g., 20 mg/kg) or a reference antagonist (e.g., WAY 100635) is administered intraperitoneally prior to the inducing agent.

-

Measurement: A balloon is inserted into the rectum and inflated to various pressures/volumes (e.g., 0.4 mL to 1.6 mL). The primary endpoint is the number of abdominal muscle contractions, a quantifiable measure of visceral pain response.

-

Rationale: A reduction in the number of contractions at a given distension volume in drug-treated animals compared to controls indicates an antinociceptive effect. This model demonstrated that this compound blocks 5-HTP-induced hypersensitivity.[12][13]

In Vitro Analysis of Smooth Muscle Electrophysiology (Guinea Pig Model)

This protocol investigates the direct and paradoxical effects of this compound on smooth muscle cell activity.

-

Tissue Preparation: Single smooth muscle bundles are isolated from the guinea-pig detrusor smooth muscle (urinary bladder), a model for phasic smooth muscle.[8][16]

-

Methodology: The muscle preparation is pinned in a recording chamber and superfused with physiological salt solution. Intracellular recordings are made using glass microelectrodes to measure membrane potential and action potentials. Simultaneously, intracellular Ca²⁺ concentration is measured using ratiometric dyes (e.g., Fura-2), and muscle tension is recorded with a force transducer.

-

Experimental Conditions: Recordings are taken at baseline, during superfusion with this compound (e.g., 10 μM), and during stimulation with agents like high potassium (KCl) solution or acetylcholine (ACh) to induce contractions.

-

Rationale: This setup allows for the simultaneous measurement of electrical events, calcium signaling, and mechanical force, providing a comprehensive picture of the drug's effect at the cellular level. It was key in revealing this compound's ability to enhance spontaneous activity while suppressing evoked contractions.[8][15][16]

Signaling Pathways and Visualizations

The following diagrams, rendered using DOT language, illustrate the key pathways and workflows discussed.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Irritable bowel syndrome. Relevance of antispasmodics [scielo.org.co]

- 4. What is this compound Citrate used for? [synapse.patsnap.com]

- 5. clinicaltrialsregister.eu [clinicaltrialsregister.eu]

- 6. What is the mechanism of this compound Citrate? [synapse.patsnap.com]

- 7. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Pharmaceutical Insights: this compound citrate's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 12. Rectal antinociceptive properties of this compound citrate are linked to antagonism at the 5-HT1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. On-demand treatment with this compound citrate/simeticone compared with standard treatments for irritable bowel syndrome: results of a randomised pragmatic study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Functions of this compound via Targeting Src in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of this compound on the spontaneous electrical activity and nervous control of the proximal colon of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Routine clinical administration of 4-week this compound citrate and simeticone combination relief global IBS symptoms [scirp.org]

Unraveling the Spasmodic Shield: Initial Mechanistic Studies of Alverine

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Core Antispasmodic Properties of Alverine

Introduction

This compound citrate is a direct-acting smooth muscle relaxant, primarily prescribed for the management of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS).[1][2] Its therapeutic efficacy lies in its ability to alleviate abdominal pain and cramping by directly targeting the smooth muscle cells of the gut and uterus, thereby preventing painful spasms.[1][2] This technical guide delves into the foundational studies that have elucidated the primary antispasmodic mechanisms of this compound, providing researchers and drug development professionals with a comprehensive overview of its pharmacological activity, supported by experimental data and methodological insights.

Core Mechanisms of Antispasmodic Action

Initial research has identified a multi-faceted mechanism of action for this compound, distinguishing it from other antispasmodic agents. The principal pathways of its activity include the modulation of calcium ion influx, antagonism of serotonin receptors, and a unique, paradoxical effect on smooth muscle contractility.

Inhibition of Calcium Influx in Smooth Muscle Cells

The contraction of smooth muscle is fundamentally dependent on the influx of extracellular calcium ions (Ca²⁺) through voltage-gated L-type calcium channels.[3] this compound exerts a significant portion of its spasmolytic effect by inhibiting this calcium influx.[1][3] By blocking these channels, this compound reduces the intracellular concentration of Ca²⁺ available to bind with calmodulin, a critical step in the activation of myosin light-chain kinase and the subsequent initiation of muscle contraction. This leads to a state of smooth muscle relaxation and a reduction in the frequency and intensity of spasms.[1]

Experimental Protocol: In Vitro Assessment of this compound's Effect on Smooth Muscle Contraction

This protocol outlines a general methodology for measuring the effect of this compound on induced contractions in isolated smooth muscle tissue, a common approach in initial pharmacological studies.

Objective: To determine the inhibitory effect of this compound on contractions induced by a depolarizing agent (e.g., high potassium solution) or a receptor agonist (e.g., acetylcholine) in isolated smooth muscle strips.

Materials:

-

Isolated smooth muscle tissue (e.g., guinea pig ileum, rat colon)

-

Organ bath system with temperature control and aeration

-

Isometric force transducer

-

Data acquisition system

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

This compound citrate solutions of varying concentrations

-

Contractile agents (e.g., Potassium Chloride (KCl), Acetylcholine (ACh))

Methodology:

-

Tissue Preparation: Smooth muscle strips (e.g., 1-2 cm in length) are dissected and mounted vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

-

Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with the bath solution being replaced every 15 minutes.

-

Induction of Contraction: A stable baseline contraction is established by repeated administration of a contractile agent (e.g., 40 mM KCl or 10 µM ACh) until consistent responses are observed.

-

This compound Administration: Following a washout period and return to baseline, the tissue is pre-incubated with a specific concentration of this compound for a set duration (e.g., 20-30 minutes).

-

Measurement of Inhibition: The contractile agent is re-administered in the presence of this compound, and the resulting contraction amplitude is recorded.

-

Concentration-Response Curve: Steps 4 and 5 are repeated with a range of this compound concentrations to determine the concentration-dependent inhibitory effect and to calculate metrics such as the IC₅₀ value.

-

Data Analysis: The inhibitory effect of this compound is expressed as a percentage reduction of the maximal contraction induced by the agonist in the absence of the drug.

5-HT₁ₐ Receptor Antagonism

Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the gut, regulating motility and sensation.[1] Studies have revealed that this compound acts as a selective antagonist at the 5-HT₁ₐ receptor subtype.[3][4][5] This antagonism is particularly relevant to its antinociceptive properties, as it can block visceral hypersensitivity, a common feature in IBS.[4][5][6] By blocking the 5-HT₁ₐ receptor, this compound can mitigate the heightened pain perception associated with gut distension.[4][5]

Experimental Protocol: Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity

This protocol describes a method to determine the binding affinity of this compound for the 5-HT₁ₐ receptor.

Objective: To quantify the affinity of this compound for the 5-HT₁ₐ receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from a source rich in 5-HT₁ₐ receptors (e.g., rat brain tissue, or a cell line expressing the receptor)

-

Radiolabeled 5-HT₁ₐ receptor agonist (e.g., [³H]8-OH-DPAT)

-

This compound citrate solutions of varying concentrations

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Methodology:

-

Incubation: A mixture containing the cell membranes, the radiolabeled ligand, and varying concentrations of this compound (or a known 5-HT₁ₐ antagonist as a positive control) is prepared in the incubation buffer.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

Paradoxical Effects on Spontaneous and Evoked Muscle Activity

Intriguingly, research on isolated guinea-pig detrusor smooth muscle has shown that this compound can have a paradoxical effect: at certain concentrations (e.g., 10 µM), it can increase the frequency and amplitude of spontaneous action potentials and associated contractions, while simultaneously suppressing contractions evoked by high potassium or acetylcholine.[7][8] This is thought to be due to a dual mechanism:

-

Inhibition of L-type Ca²⁺ channel inactivation: This leads to an increased influx of Ca²⁺ during spontaneous action potentials, thus enhancing spontaneous contractions.[7][8]

-

Reduced sensitivity of contractile proteins to Ca²⁺: This effect dominates during evoked, sustained contractions, leading to an overall suppression of the contractile response.[7][8]

This dual action suggests that this compound acts as a true spasmolytic by reducing the duration of prolonged contractions, which can cause local ischemia and pain, rather than simply being a general muscle relaxant.[8]

Quantitative Data from Initial Studies

The following tables summarize key quantitative findings from early preclinical and clinical research on this compound's antispasmodic properties.

| Parameter | Value | Experimental Model | Reference |

| IC₅₀ for 5-HT₁ₐ Receptor | 101 nM | In-vitro binding studies | [9] |

| IC₅₀ of 8-OH-DPAT (comparator) | 0.7 nM | Rat brain preparation membranes | [6] |

| Effective Concentration for increased spontaneous activity | 10 µM | Guinea-pig detrusor smooth muscle | [7][8] |

| Concentration for suppression of evoked contractions | 10 µM | Guinea-pig detrusor smooth muscle | [7][8] |

| Clinical Trial Outcome | Dosage | Result | Reference |

| Improvement in Abdominal Pain vs. Placebo | This compound 60 mg / Simethicone 300 mg t.i.d. | Statistically significant improvement (P = 0.047) | [10] |

| Improvement in Abdominal Pain vs. Placebo | This compound 120 mg t.i.d. | No statistically significant difference | [10] |

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

Caption: this compound's dual mechanism on smooth muscle cells.

Caption: Workflow for in vitro antispasmodic assessment.

Caption: this compound's blockade of the 5-HT₁ₐ receptor pathway.

Conclusion

The initial studies on this compound have established it as a multifaceted antispasmodic agent. Its primary mechanisms of action, centered on the inhibition of calcium influx and antagonism of 5-HT₁ₐ receptors, provide a solid foundation for its clinical efficacy in treating functional gastrointestinal disorders. The paradoxical effect on smooth muscle contractility further refines our understanding of its role as a true spasmolytic. For drug development professionals, these foundational insights are crucial for identifying new therapeutic applications and for the design of next-generation smooth muscle relaxants with improved specificity and efficacy. Further research into the downstream signaling pathways affected by this compound and its metabolites will continue to enhance our understanding of this important therapeutic agent.

References

- 1. What is the mechanism of this compound Citrate? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rectal antinociceptive properties of this compound citrate are linked to antagonism at the 5-HT1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

Alverine's Molecular Mechanisms in the Digestive Tract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine is a smooth muscle relaxant utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS).[1][2] Its therapeutic effects stem from a multifaceted mechanism of action targeting several key molecular players within the digestive tract. This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. The primary molecular interactions of this compound discussed herein include its antagonist activity at the serotonin 5-HT1A receptor, its modulatory effects on L-type calcium channels and smooth muscle contractility, and its potential anti-inflammatory properties through the inhibition of Src kinase and the subsequent NF-κB signaling pathway.

Molecular Targets of this compound

This compound's therapeutic efficacy is attributed to its interaction with multiple molecular targets in the gastrointestinal (GI) tract, leading to both antispasmodic and antinociceptive effects.[3][4] The principal targets identified are:

-

Serotonin 5-HT1A Receptors: this compound acts as an antagonist at this receptor subtype.[2][5]

-

L-type Calcium Channels: It exhibits a complex modulatory effect on these channels, contributing to the relaxation of smooth muscle.[4][6]

-

Smooth Muscle Contractile Proteins: Evidence suggests this compound can reduce the sensitivity of these proteins to calcium.[7][8][9]

-

Src Kinase: this compound has been shown to target Src kinase, a key component in inflammatory signaling pathways.[2][10]

Quantitative Data: Binding Affinities and Potency

The following table summarizes the available quantitative data on this compound's interaction with its molecular targets.

| Molecular Target | Parameter | Value | Species/System | Reference |

| 5-HT1A Receptor | IC50 | 101 nM | Not Specified | [5][8][11][12] |

| Kd | 6.53 mmol/L | Human (in vitro) | [3] | |

| L-type Calcium Channels | - | Data not available | - | - |

| Src Kinase | - | Data not available | - | - |

Signaling Pathways and Mechanisms of Action

Antagonism of 5-HT1A Receptors

Serotonin (5-HT) is a crucial neurotransmitter in the gut, regulating motility and sensation.[6][13][14] this compound's antagonism of the 5-HT1A receptor is believed to contribute to its visceral antinociceptive properties by blocking serotonin-induced hypersensitivity.[3][13][14]

Modulation of L-type Calcium Channels and Smooth Muscle Contractility

This compound's primary function as a smooth muscle relaxant is mediated through its effects on calcium signaling.[4][6] It is understood to inhibit the influx of calcium into smooth muscle cells, a critical step for contraction.[4][6] Studies suggest a dual mechanism: inhibition of L-type calcium channel inactivation, which paradoxically might increase calcium influx during spontaneous action potentials, and a more dominant effect of suppressing evoked activity by reducing the sensitivity of contractile proteins to calcium.[7][8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-Inflammatory Functions of this compound via Targeting Src in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound (citrate) - tcsc2694 - Taiclone [taiclone.com]

- 9. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. karger.com [karger.com]

- 12. selleckchem.com [selleckchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]

Alverine as a 5-HT1A Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine, a modulator of smooth muscle function, also exhibits significant antagonist activity at the serotonin 1A (5-HT1A) receptor. This document provides a comprehensive technical overview of the evidence supporting this mechanism of action, focusing on the quantitative data from key experimental findings, detailed methodologies of the pivotal studies, and the underlying signaling pathways. This compound citrate has been identified as a 5-HT1A receptor antagonist with an IC50 of 101 nM.[1][2][3] Its role as an antagonist at this receptor subtype contributes to its pharmacological effects, particularly in the context of visceral sensitivity.

Introduction

The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the central and peripheral nervous systems for modulating mood, anxiety, and pain.[4] this compound's interaction with this receptor provides a distinct mechanism of action beyond its effects on calcium channels, positioning it as a compound of interest for conditions involving visceral hypersensitivity, such as Irritable Bowel Syndrome (IBS).[5][6] This guide synthesizes the available preclinical data to offer a detailed understanding of this compound's role as a 5-HT1A receptor antagonist.

Quantitative Data: Binding Affinity and Potency

The antagonist properties of this compound at the 5-HT1A receptor have been quantified through various in-vitro assays. The available data on this compound's binding affinity and functional potency are summarized below, with comparative data for the well-characterized selective 5-HT1A antagonist, WAY-100635, provided for context.

| Compound | Parameter | Value | Receptor/System | Reference |

| This compound citrate | IC50 | 101 nM | 5-HT1A Receptor | [1][2][3] |

| WAY-100635 | pIC50 | 8.87 | Rat Hippocampal Membranes ([3H]8-OH-DPAT displacement) | [7] |

| Ki | 0.39 nM | 5-HT1A Receptor | ||

| Apparent pA2 | 9.71 | Isolated Guinea-Pig Ileum (vs. 5-CT) |

Note: Further research is required to establish a comprehensive binding profile of this compound, including its Ki value at the 5-HT1A receptor and its affinity for other 5-HT receptor subtypes.

Experimental Protocols

The following sections detail the methodologies employed in the key studies that have characterized this compound's 5-HT1A receptor antagonism.

In-Vitro Radioligand Binding Assay

This protocol is based on standard methodologies for competitive radioligand binding assays to determine the affinity of a test compound for a specific receptor.

Objective: To determine the concentration of this compound citrate required to inhibit 50% of the specific binding of a radiolabeled ligand to the 5-HT1A receptor.

Materials:

-

Radioligand: [3H]8-hydroxy-2-(dipropylamino)tetralin ([3H]8-OH-DPAT), a selective 5-HT1A receptor agonist.

-

Membrane Preparation: Homogenates from tissues expressing 5-HT1A receptors (e.g., rat hippocampus or cells transfected with the human 5-HT1A receptor).

-

Test Compound: this compound citrate.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).

-

Incubation Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl) with co-factors (e.g., 5 mM MgCl2, 0.1 mM EDTA), pH 7.4.

-

Wash Buffer: Ice-cold incubation buffer.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Tissue is homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the incubation buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Total Binding Wells: Contain membrane preparation, radioligand, and incubation buffer.

-

Non-specific Binding Wells: Contain membrane preparation, radioligand, and a high concentration of the non-labeled 5-HT1A ligand.

-

Competitive Binding Wells: Contain membrane preparation, radioligand, and varying concentrations of this compound citrate.

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for this compound citrate is determined by non-linear regression analysis of the competitive binding data.

In-Vivo Model of Visceral Hypersensitivity: Rat Colorectal Distension (CRD)

This in-vivo model is used to assess visceral pain and the effects of pharmacological agents on nociceptive responses.

Objective: To evaluate the ability of this compound citrate to antagonize the pro-nociceptive effects of a 5-HT1A receptor agonist in a model of visceral pain.

Animal Model: Male Sprague-Dawley rats.

Procedure:

-

Animal Preparation: A flexible latex balloon (e.g., 7 cm in length) is inserted intra-anally into the descending colon and rectum of the rat under light anesthesia. The catheter is secured to the base of the tail.

-

Acclimatization: Rats are allowed to recover from anesthesia for a period (e.g., 30 minutes) before the start of the experiment.

-

Induction of Hypersensitivity: A selective 5-HT1A agonist, such as 8-OH-DPAT, or a serotonin precursor, 5-HTP, is administered to induce visceral hypersensitivity.

-

Drug Administration: this compound citrate or a reference antagonist (e.g., WAY-100635) is administered, typically via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection, prior to the administration of the hypersensitivity-inducing agent.

-

Colorectal Distension: The balloon is inflated with air to specific pressures or volumes (e.g., 0.4 mL) to induce a visceral stimulus.

-

Behavioral Assessment: The response to distension is quantified by observing and scoring the abdominal withdrawal reflex (AWR), a measure of visceral pain. The AWR is typically scored on a graded scale (e.g., 0-4), with higher scores indicating a more pronounced pain response. The number of abdominal contractions can also be counted.

-

Data Analysis: The AWR scores or the number of abdominal contractions in the this compound-treated group are compared to the control group (vehicle-treated) and the group treated with the 5-HT1A agonist alone. A reduction in the pain response in the presence of this compound indicates its antagonist effect.

Signaling Pathways and Mechanism of Action

The 5-HT1A receptor primarily couples to inhibitory G-proteins of the Gi/o family.[8][9] Antagonism of this receptor by this compound blocks the downstream signaling cascades initiated by serotonin or other 5-HT1A agonists.

Canonical Gi/o Signaling Pathway

Activation of the 5-HT1A receptor by an agonist leads to the dissociation of the heterotrimeric G-protein into Gαi/o and Gβγ subunits. This compound, by acting as an antagonist, prevents this dissociation and the subsequent downstream effects.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This, in turn, reduces the activity of protein kinase A (PKA). By blocking the receptor, this compound prevents this reduction in cAMP, thereby maintaining normal adenylyl cyclase activity.

-

Modulation of Ion Channels: The Gβγ subunit released upon agonist binding directly modulates the activity of ion channels.[10]

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: Gβγ binding to GIRK channels (composed of GIRK1, GIRK2, and/or GIRK3 subunits in relevant neurons) causes an efflux of potassium ions, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.[9][10][11] this compound's antagonism at the 5-HT1A receptor prevents this channel activation.

-

Inhibition of Voltage-Gated Calcium Channels: The Gβγ subunit can also inhibit voltage-gated calcium channels, reducing calcium influx and further decreasing neuronal activity. This compound's blockade of the 5-HT1A receptor would prevent this inhibition.

-

The following diagrams illustrate the 5-HT1A receptor signaling pathway upon agonist activation and the proposed mechanism of this compound's antagonism.

Conclusion

The available evidence strongly supports the role of this compound as a 5-HT1A receptor antagonist. Its ability to block the effects of 5-HT1A agonists, as demonstrated in both in-vitro binding assays and in-vivo models of visceral pain, highlights a key component of its pharmacological profile. This antagonism of the Gi/o-coupled signaling pathway, preventing the inhibition of adenylyl cyclase and the modulation of ion channels, likely contributes to its therapeutic effects in functional gastrointestinal disorders. Further research to delineate a more precise binding affinity (Ki) and a comprehensive selectivity profile will be valuable in fully elucidating the clinical implications of this compound's 5-HT1A receptor antagonism.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential coupling of 5-HT1A receptors occupied by 5-HT or 8-OH-DPAT to adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rectal antinociceptive properties of this compound citrate are linked to antagonism at the 5-HT1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological Characterization of 5-HT1A Autoreceptor-Coupled GIRK Channels in Rat Dorsal Raphe 5-HT Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increased functional coupling of 5-HT1A autoreceptors to GIRK channels in Tph2-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Alverine for Irritable Bowel Syndrome: A Technical Guide

This technical guide provides an in-depth overview of the early research on alverine for the treatment of Irritable Bowel Syndrome (IBS), with a focus on studies conducted before the year 2000. It is intended for researchers, scientists, and drug development professionals interested in the foundational science and clinical evaluation of this therapeutic agent.

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. In the latter half of the 20th century, research into the pathophysiology of IBS pointed towards visceral hypersensitivity and dysmotility of the intestinal smooth muscle as key contributing factors. This understanding spurred the investigation of smooth muscle relaxants as a therapeutic strategy. This compound, a papaverine-derived antispasmodic agent, emerged as a candidate for alleviating the symptoms of IBS due to its direct action on smooth muscle. This document summarizes the early preclinical and clinical research that laid the groundwork for the use of this compound in managing IBS.

Mechanism of Action

Early research into the pharmacological effects of this compound identified its primary mechanism of action as a direct-acting smooth muscle relaxant. Unlike anticholinergic agents, this compound's spasmolytic effect is not dependent on autonomic nervous system blockade, but rather on its ability to modulate ion channel activity within the smooth muscle cells of the gut.

Calcium Channel Blockade

The contraction of intestinal smooth muscle is a process highly dependent on the influx of extracellular calcium (Ca2+) through voltage-gated L-type calcium channels. Early preclinical studies demonstrated that this compound inhibits this influx of calcium, thereby reducing the excitability and contractility of the smooth muscle cells. This leads to a reduction in the frequency and amplitude of muscle spasms, which are a primary source of pain and discomfort in IBS.

Alverine: A Technical Guide to its Chemical Structure, Properties, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alverine is a synthetic papaverine derivative that functions as a smooth muscle relaxant.[1] It is primarily used in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS), and to alleviate menstrual pain.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological mechanisms of this compound, intended to support further research and development efforts.

Chemical Structure and Properties

This compound is a tertiary amine characterized by the presence of one ethyl group and two 3-phenylpropyl groups attached to a central nitrogen atom.[3] It is often formulated as a citrate salt, this compound citrate, to improve its stability and solubility.[4][5]

Table 1: Chemical Identifiers of this compound and this compound Citrate

| Identifier | This compound | This compound Citrate |

| IUPAC Name | N-Ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine[3][6] | N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid[4] |

| CAS Number | 150-59-4[3][6] | 5560-59-8[7][8] |

| Molecular Formula | C₂₀H₂₇N[3][6] | C₂₆H₃₅NO₇[4][7] |

| Molecular Weight | 281.44 g/mol [6] | 473.56 g/mol [7] |

Table 2: Physicochemical Properties of this compound and this compound Citrate

| Property | This compound | This compound Citrate |

| Melting Point | < 25 °C | 100-102 °C |

| Boiling Point | 165-168 °C at 0.3 mmHg | Not available |

| Solubility | Very slightly soluble in ether. | Freely soluble in water. Slightly soluble in chloroform and sparingly soluble in alcohol. |

| pKa (Strongest Basic) | 10.44 | Not available |

| logP | 5.73 | Not available |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting smooth muscle cells in the gastrointestinal tract and uterus. Its actions involve the modulation of calcium channels and antagonism of serotonin receptors.

Regulation of Calcium Channels

This compound directly impacts intracellular calcium ion (Ca²⁺) homeostasis, a critical factor in smooth muscle contraction. It can inhibit the influx of excessive calcium ions into intestinal smooth muscle cells, thereby reducing contractility and alleviating spasms.[1] This is achieved, in part, through the inhibition of L-type calcium channel inactivation, which paradoxically can also lead to an increase in the frequency and amplitude of spontaneous action potentials and associated contractions in some smooth muscle types.[7][8] Furthermore, this compound may also decrease the sensitivity of contractile proteins to calcium, contributing to its overall spasmolytic effect.[7][8]

5-HT1A Receptor Antagonism

This compound acts as a potent and selective antagonist of the 5-HT1A receptor, with an IC50 of 101 nM.[6] Serotonin (5-HT) is a key neurotransmitter in the gut, and its interaction with 5-HT1A receptors is implicated in visceral hypersensitivity, a hallmark of IBS. By blocking these receptors, this compound reduces rectal hypersensitivity and the associated pain perception.[9]

The signaling pathway following 5-HT1A receptor activation typically involves the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. As an antagonist, this compound prevents this cascade, thereby modulating downstream signaling events that contribute to pain and discomfort.

Signaling Pathway Diagrams

Caption: Dual mechanism of this compound on smooth muscle cells.

Experimental Protocols

Synthesis of this compound Citrate

The following protocol describes a common method for the synthesis of this compound citrate, starting from 3-phenyl-1-propanol.[3][10]

Step 1: Bromination of 3-phenyl-1-propanol

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-phenyl-1-propanol.

-

Slowly add phosphorus tribromide dropwise while cooling the flask in an ice bath.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Cool the reaction mixture and pour it onto ice water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-bromo-3-phenylpropane.

Step 2: Synthesis of N-ethyl-3-phenylpropan-1-amine

-

In a sealed reaction vessel, combine 1-bromo-3-phenylpropane with an excess of ethylamine in ethanol.

-

Heat the mixture at 80-100 °C for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in water and make it alkaline with sodium hydroxide solution.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-ethyl-3-phenylpropan-1-amine.

Step 3: Synthesis of this compound (N,N-bis(3-phenylpropyl)ethylamine)

-

In a suitable solvent such as acetonitrile, dissolve N-ethyl-3-phenylpropan-1-amine and 1-bromo-3-phenylpropane.

-

Add a base, such as potassium carbonate, and a phase-transfer catalyst, like tetrabutylammonium bromide.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude this compound base by column chromatography on silica gel.

Step 4: Formation of this compound Citrate

-

Dissolve the purified this compound base in a suitable solvent, such as ethanol or acetone.

-

In a separate flask, dissolve an equimolar amount of citric acid in the same solvent.

-

Slowly add the citric acid solution to the this compound solution with stirring.

-

A white precipitate of this compound citrate will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to obtain pure this compound citrate.

Caption: Key steps in the synthesis of this compound Citrate.

Analytical Methods

This method is suitable for determining the purity of this compound citrate and detecting related substances.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.7 with phosphoric acid) in a 60:40 (v/v) ratio.[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 219 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

Sample Preparation: Dissolve an accurately weighed quantity of this compound citrate in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

-